molecular formula C7H7BrClNO B13034843 6-Bromo-2-chloro-3-methoxyaniline

6-Bromo-2-chloro-3-methoxyaniline

Cat. No.: B13034843
M. Wt: 236.49 g/mol
InChI Key: TVTPTOWWBXVXIP-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methoxyaniline is an organic compound belonging to the class of anilines. It is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring, along with an amino group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-methoxyaniline typically involves the halogenation of 3-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions where bromine and chlorine are introduced to the aromatic ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-methoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted anilines where halogens are replaced by other functional groups.

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

Scientific Research Applications

6-Bromo-2-chloro-3-methoxyaniline finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups influences its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 3-Bromo-2-methoxyaniline
  • 4-Bromo-2-methoxyaniline
  • 5-Bromo-2-methoxyaniline

Comparison: 6-Bromo-2-chloro-3-methoxyaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of synthetic applications and potential biological activities .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

6-bromo-2-chloro-3-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3

InChI Key

TVTPTOWWBXVXIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)Cl

Origin of Product

United States

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